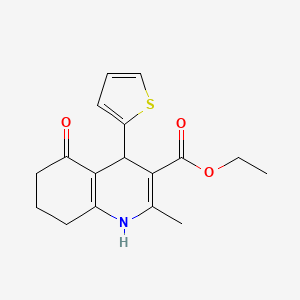![molecular formula C28H22N2O2 B5141419 N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,2-diphenylacetamide](/img/structure/B5141419.png)
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,2-diphenylacetamide, commonly known as BBDA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBDA is a member of the acetamide family and has been synthesized using various methods.
作用機序
The mechanism of action of BBDA is not fully understood. However, it has been suggested that BBDA may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. BBDA may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BBDA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BBDA has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation. Additionally, BBDA has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect against oxidative stress.
実験室実験の利点と制限
BBDA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, BBDA has been found to have low toxicity in animal models. However, one limitation is that BBDA has poor solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of BBDA and its potential applications in scientific research.
将来の方向性
There are several future directions for research on BBDA. One area of research could focus on the development of new synthesis methods for BBDA that improve its solubility in water. Another area of research could focus on the mechanism of action of BBDA and how it interacts with specific enzymes and pathways in the body. Additionally, more research is needed to determine the potential applications of BBDA in the treatment of various diseases, such as cancer and inflammation.
In conclusion, BBDA is a chemical compound that has potential applications in scientific research. It has been found to have anti-inflammatory, antitumor, and antioxidant properties. BBDA has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research is needed to fully understand the mechanism of action of BBDA and its potential applications in scientific research.
合成法
BBDA can be synthesized using several methods, including the reaction of 2-amino-5-bromo-benzoxazole with 4-bromo-benzyl chloride, followed by reaction with 2,2-diphenylacetic acid. Another method involves the reaction of 2-amino-5-bromo-benzoxazole with 4-bromo-benzaldehyde, followed by reaction with 2,2-diphenylacetic acid. Both methods result in the formation of BBDA as a white crystalline solid.
科学的研究の応用
BBDA has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antitumor, and antioxidant properties. BBDA has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, BBDA has been found to protect against oxidative stress and cell damage.
特性
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c31-27(26(21-9-3-1-4-10-21)22-11-5-2-6-12-22)29-19-20-15-17-23(18-16-20)28-30-24-13-7-8-14-25(24)32-28/h1-18,26H,19H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAJJZQIFLEGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-hydroxy-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141342.png)

![N-benzyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5141355.png)
![N-[2-(benzylthio)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B5141359.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5141383.png)
![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)
![(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5141388.png)

![N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5141401.png)

![3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5141424.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5141434.png)